![molecular formula C9H10F3N B13582032 [4-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1198117-94-0](/img/structure/B13582032.png)
[4-(2,2,2-Trifluoroethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,2,2-Trifluoroethyl)phenyl]methanamine: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine typically involves the reaction of 4-bromophenylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: NaN₃, thiols, aprotic solvents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Azides, thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of novel materials and catalysts .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to modulate specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its trifluoroethyl group enhances the stability and performance of polymers and coatings, making it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparación Con Compuestos Similares
- [4-(2,2,2-Trifluoroethyl)phenyl]methanol
- [4-(2,2,2-Trifluoroethyl)phenyl]acetic acid
- [4-(2,2,2-Trifluoroethyl)phenyl]ethanol
Comparison: Compared to its analogs, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications. Additionally, the trifluoroethyl group imparts increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1198117-94-0 |
|---|---|
Fórmula molecular |
C9H10F3N |
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
[4-(2,2,2-trifluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5-6,13H2 |
Clave InChI |
ZTEJORXFGZIUAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


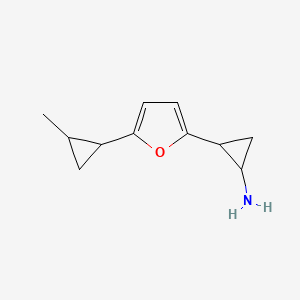
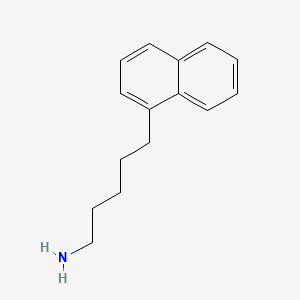
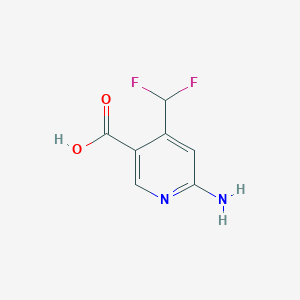
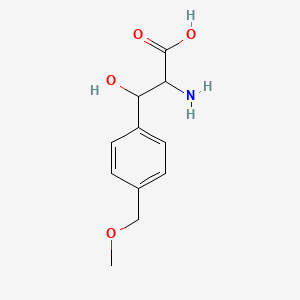
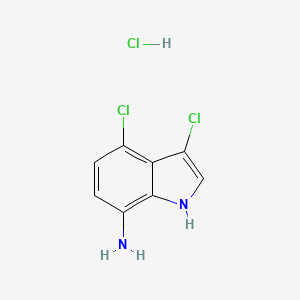
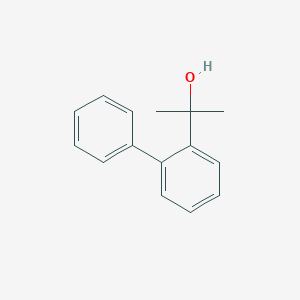
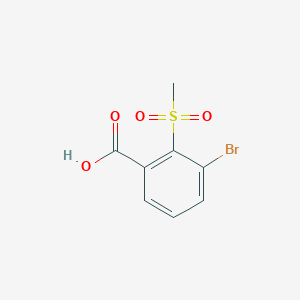
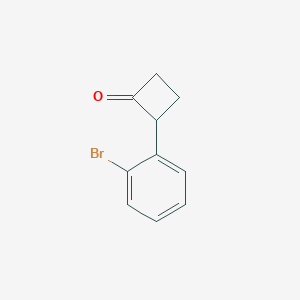
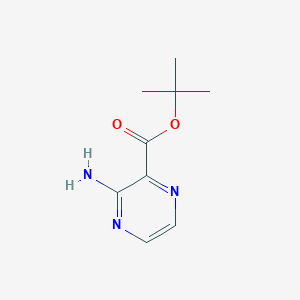
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
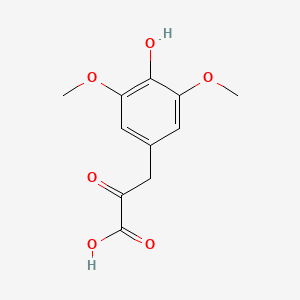
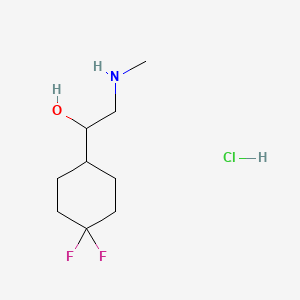

![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
